SN 2
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Overview
Description
The term “SN 2” refers to a type of nucleophilic substitution reaction in organic chemistry. The “SN” stands for “substitution nucleophilic,” and the “2” indicates that the rate-determining step involves two molecules. This reaction is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group, resulting in an inversion of configuration .
Preparation Methods
The SN 2 reaction can be carried out using various synthetic routes and reaction conditions. The nucleophile, which is an electron-rich species, attacks the electrophilic carbon atom, displacing the leaving group. Common nucleophiles include hydroxide ions, alkoxides, and amines. The reaction typically occurs in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, which do not solvate the nucleophile strongly, allowing it to remain reactive .
Chemical Reactions Analysis
The SN 2 reaction is a type of nucleophilic substitution reaction. It involves the simultaneous breaking of the bond between the carbon and the leaving group and the formation of a new bond between the carbon and the nucleophile. This reaction proceeds through a backside attack, leading to an inversion of configuration at the carbon center. Common reagents include alkyl halides and nucleophiles such as hydroxide ions, cyanide ions, and alkoxides. The major products formed are the substituted compounds where the nucleophile has replaced the leaving group .
Scientific Research Applications
The SN 2 reaction is widely used in scientific research and industrial applications. In chemistry, it is employed to synthesize a variety of organic compounds, including alcohols, ethers, and nitriles. In biology, this compound reactions are involved in the modification of biomolecules, such as the methylation of DNA. In medicine, these reactions are used in the synthesis of pharmaceuticals and other bioactive compounds. Industrially, this compound reactions are utilized in the production of agrochemicals, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of the SN 2 reaction involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group. This backside attack leads to the simultaneous breaking of the bond between the carbon and the leaving group and the formation of a new bond between the carbon and the nucleophile. The transition state of the reaction is characterized by a pentacoordinated carbon atom with partial bonds to both the nucleophile and the leaving group .
Comparison with Similar Compounds
The SN 2 reaction can be compared with the SN 1 reaction, another type of nucleophilic substitution reaction. The key difference between the two is that the SN 1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate, while the this compound reaction occurs in a single, concerted step. The this compound reaction is favored by primary alkyl halides and strong nucleophiles, whereas the SN 1 reaction is favored by tertiary alkyl halides and weak nucleophiles .
Similar compounds and reactions include:
- SN 1 reaction
- E2 elimination reaction
- E1 elimination reaction
Each of these reactions has its own unique characteristics and conditions under which it is favored, highlighting the versatility and specificity of the this compound reaction in organic synthesis .
Properties
IUPAC Name |
5-(2,4,6-trimethylphenyl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-9-6-10(2)14(11(3)7-9)16-15-12-4-5-13(8-12)17(15)19-18-16/h6-7,12-13,15,17H,4-5,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLZNTYMDOPBSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NOC3C2C4CCC3C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336631 |
Source
|
Record name | 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823218-99-1 |
Source
|
Record name | 5-Mesityl-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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